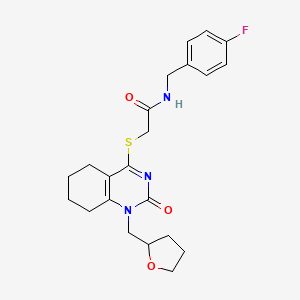

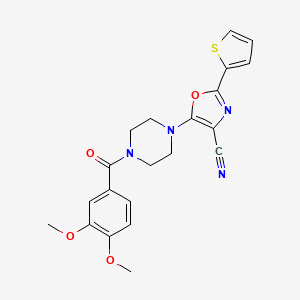

![molecular formula C25H23NO5S B2401006 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-77-1](/img/structure/B2401006.png)

3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinolinone derivative with benzenesulfonyl, dimethoxy, and methylphenylmethyl substituents . Quinolinones are a class of organic compounds with a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various methods including C-C and C-N bond forming strategies . For instance, benzenesulfonic acid derivatives can be synthesized as competitive inhibitors of human neutrophil elastase (hNE) .Scientific Research Applications

- Anti-inflammatory Agents : Benzenesulfonyl quinolinone derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. Researchers explore their potential as novel anti-inflammatory drugs .

- Anticancer Agents : These compounds exhibit cytotoxic effects against cancer cells. Their ability to interfere with cell cycle progression and induce apoptosis makes them promising candidates for cancer therapy .

- Electrophilic Aromatic Substitution (EAS) : The benzylic position in this compound is susceptible to EAS reactions. The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, leading to substitution at this position .

- Functional Group Transformations : Researchers use benzenesulfonyl quinolinone as a versatile building block for creating diverse organic molecules through functional group manipulations.

- Fluorescent Probes : The quinolinone core exhibits fluorescence properties. Scientists utilize these compounds as fluorescent probes for biological imaging and sensing applications .

- Photophysical Studies : Investigating the photophysical behavior of benzenesulfonyl quinolinones sheds light on their excited-state properties, which can be useful in designing luminescent materials .

- Enzyme Inhibitors : Some derivatives of this compound act as enzyme inhibitors. For instance, they inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer’s .

- Antibacterial Activity : Researchers explore the antibacterial potential of these compounds against various pathogens .

- Chemical Proteomics : Benzenesulfonyl quinolinones can be used as chemical probes to identify and study protein targets in complex biological systems .

- Targeted Covalent Inhibition : Their electrophilic nature allows for targeted covalent modification of specific proteins, aiding in drug discovery .

- Photoactivatable Compounds : Researchers design photoresponsive derivatives of benzenesulfonyl quinolinone. Upon light activation, these compounds can modulate biological processes or release bioactive molecules .

Medicinal Chemistry and Drug Development

Organic Synthesis and Functionalization

Materials Science and Photophysics

Biological Studies and Enzyme Inhibition

Chemical Biology and Target Identification

Photochemistry and Photopharmacology

properties

IUPAC Name |

3-(benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5S/c1-17-9-7-8-10-18(17)15-26-16-24(32(28,29)19-11-5-4-6-12-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYICYAZTBRHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2400927.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2400941.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2400944.png)